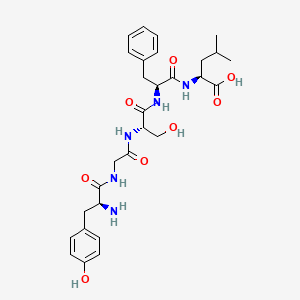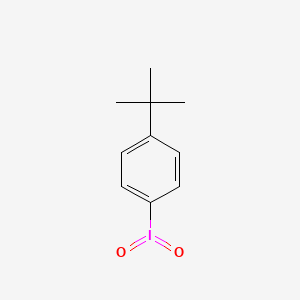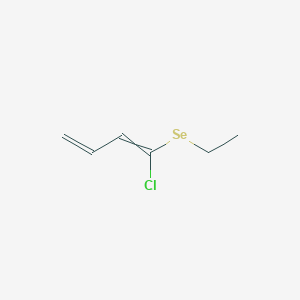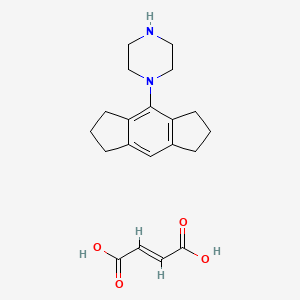
4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with ethenyl and methylpent-3-en-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-4,6-bis(4-methylpent-3-en-1-yl)cyclohexa-1,3-dienecarbaldehyde
- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene
Uniqueness
4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and material science.
Propiedades
Número CAS |
64780-84-3 |
|---|---|
Fórmula molecular |
C20H32 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
4-ethenyl-1,4-bis(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C20H32/c1-6-20(14-8-10-18(4)5)15-12-19(13-16-20)11-7-9-17(2)3/h6,9-10,12H,1,7-8,11,13-16H2,2-5H3 |
Clave InChI |
RYBZQLAGDJKEGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC(CC1)(CCC=C(C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)


![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)



![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)

![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)

